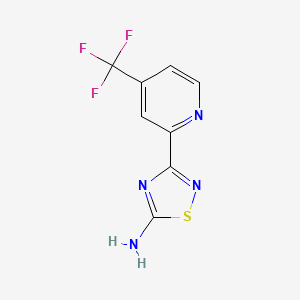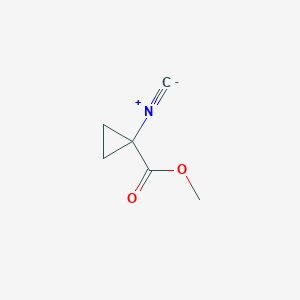
C.I. Mordant Blue 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Mordant Blue 13, also known as 3-(5-Chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic Acid Disodium Salt, is a synthetic azo dye. It is commonly used in textile dyeing and as a pH indicator. The compound is known for its vibrant blue color and its ability to form stable complexes with metal ions, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Mordant Blue 13 is synthesized through a diazotization reaction followed by coupling with a naphthalene derivative. The process involves the following steps:
Diazotization: An aromatic amine, such as 5-chloro-2-aminophenol, is treated with nitrous acid to form a diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
C.I. Mordant Blue 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of aromatic amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sulfuric acid and acetic anhydride are employed for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
C.I. Mordant Blue 13 has a wide range of applications in scientific research:
Chemistry: Used as a complexometric indicator for metal ion titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in textile dyeing, paper manufacturing, and as a pH indicator.
Mechanism of Action
The mechanism of action of C.I. Mordant Blue 13 involves its ability to form stable complexes with metal ions. The dye binds to metal ions through coordination bonds, resulting in a color change that is useful for analytical applications. The molecular targets include metal ions such as calcium, magnesium, and iron. The pathways involved include complexation and chelation reactions .
Comparison with Similar Compounds
Similar Compounds
C.I. Mordant Blue 29: Another azo dye with similar applications but different spectral properties.
Eriochrome Black T: Used as a complexometric indicator but has a different color change range.
Xylenol Orange: A metal ion indicator with distinct chemical properties.
Uniqueness
C.I. Mordant Blue 13 is unique due to its specific spectral properties, high stability in complexation reactions, and versatility in various applications. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial processes .
Properties
CAS No. |
7361-97-9 |
|---|---|
Molecular Formula |
C16H11ClN2O9S2 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28) |
InChI Key |
KBLPVLOHGYMDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


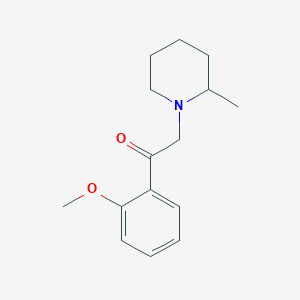





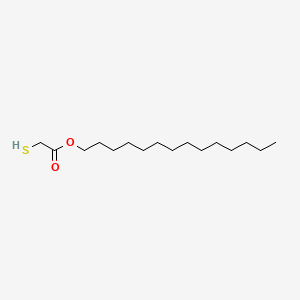
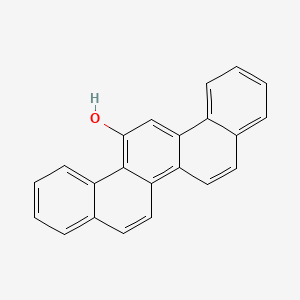
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

